Deoxycalyciphylline B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

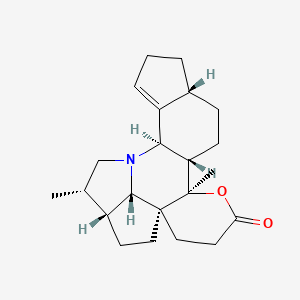

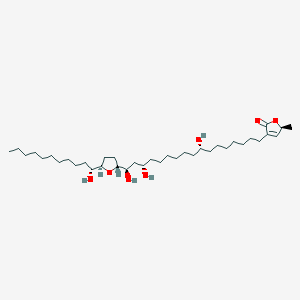

Deoxycalyciphylline B is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis Deoxycalyciphylline B was identified as a novel major alkaloid with a unique fused hexacyclic skeleton, isolated from the stem of Daphniphyllum subverticillatum. The compound's structure was determined through spectral methods, including 2D NMR techniques, and was further confirmed by single-crystal X-ray diffraction (Yang & Yue, 2003).

Synthetic Efforts Research efforts have been directed towards the total synthesis of calyciphylline B-type alkaloids, which includes deoxycalyciphylline B. Detailed DFT studies were conducted to understand the stereochemical outcomes of critical intermediate formations in the synthesis process. X-ray crystallographic analyses have provided insights into the conformational features of naturally occurring deoxycalyciphylline B and its synthetic congeners, contributing to the advancement of synthetic methodologies for such complex structures (Chattopadhyay, Berger, & Hanessian, 2016).

Toxicological Studies Deoxycalyciphylline B has been explored in toxicological studies, particularly in the context of herbal medicine safety. One study investigated the toxic responses of human induced pluripotent stem cell-derived hepatocytes to various phytochemicals, including deoxycalyciphylline B, to assess their potential hepatotoxic effects. Although deoxycalyciphylline B did not exhibit significant toxic effects in the tested cell lines compared to controls, it influenced the expression of certain cytochrome P450 enzymes, indicating its potential impact on hepatic metabolic processes (Smutny et al., 2018).

Toxic Constituent Identification Another study focused on Daphniphyllum calycinum, a plant used in traditional Chinese medicine, to identify toxic constituents responsible for its slight toxicity. Deoxycalyciphylline B was pinpointed as a main toxic constituent, demonstrating hepatic toxicity through increased plasma biomarkers and histopathological evidence of liver damage. This work emphasizes the importance of identifying and understanding the toxicological profiles of individual phytochemicals in herbal medicines (Zhang et al., 2012).

Propiedades

Nombre del producto |

Deoxycalyciphylline B |

|---|---|

Fórmula molecular |

C22H31NO2 |

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+/m1/s1 |

Clave InChI |

NGQSEZXJVMCXSC-AJXLCOHYSA-N |

SMILES isomérico |

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C |

SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

SMILES canónico |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

Sinónimos |

deoxycalyciphylline B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1245019.png)

![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)

![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)